molecular formula C22H17FN2O3S B11194808 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B11194808
M. Wt: 408.4 g/mol
InChI Key: PBFXYYLXZHDXCT-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a benzyl group, and a fluoro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
  • N-(4-fluorophenyl)-3-bromo-benzamide
  • 2,4-dichloropyridine derivatives

Uniqueness

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thieno[3,2-b]pyridine core, along with the benzyl and fluoro-substituted phenyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C22H17FN2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C22H17FN2O3S/c1-13-11-15(23)7-8-16(13)24-21(27)18-19(26)20-17(9-10-29-20)25(22(18)28)12-14-5-3-2-4-6-14/h2-11,26H,12H2,1H3,(H,24,27)

InChI Key

PBFXYYLXZHDXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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